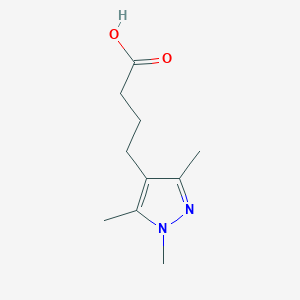

4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” is a heterocyclic building block . Another related compound is “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” which has a molecular weight of 153.97 .

Molecular Structure Analysis

The SMILES string for “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” is CN1C©=C(CO)C©=N1 . For “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid”, the SMILES string is Cc1nn©c©c1B(O)O .Physical and Chemical Properties Analysis

The form of “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” is solid . The molecular weight of “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” is 140.18 and for “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” it is 153.97 .Applications De Recherche Scientifique

Optical Gating and Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in optical gating, a process crucial for controlling the flow of ions through synthetic ion channels. This compound aids in the conversion of hydrophobic surfaces within nanofluidic devices to hydrophilic ones upon UV irradiation, facilitating selective ionic transport in aqueous solutions. Such advancements hint at future applications in controlled release systems, sensory technologies, and information processing devices Mubarak Ali et al., 2012.

Germination Inhibition

Compounds structurally related to 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid, such as (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, have been identified as germination inhibitors. Extracted from the flowers of Erigeron annuus, these compounds exhibit significant inhibitory effects on seed germination, indicating their potential for agricultural applications in weed control H. Oh et al., 2002.

Idiopathic Pulmonary Fibrosis Treatment

Derivatives of this compound, specifically (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, have been synthesized and evaluated for their affinity against αvβ6 integrin. This particular compound showed promising results in a radioligand binding assay and is being considered for clinical investigations as a potential treatment for idiopathic pulmonary fibrosis P. Procopiou et al., 2018.

Urease Inhibition

Studies involving 4-(1H-indol-3-yl)butanoic acid and its derivatives have highlighted their potent inhibitory activity against the urease enzyme. Such inhibitors are crucial in the development of therapeutic agents for conditions related to urease activity, including certain types of infections and urolithiasis M. Nazir et al., 2018.

Safety and Hazards

“(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” has a GHS07 pictogram . “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” is classified as a combustible solid . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

4-(1,3,5-trimethylpyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7-9(5-4-6-10(13)14)8(2)12(3)11-7/h4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXLLJYZDSMRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)

![2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2834023.png)